molecular formula C17H17FN2O3S B2386624 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 941974-45-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2386624
CAS RN: 941974-45-4
M. Wt: 348.39
InChI Key: SEPVLJCLOKDOGD-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, also known as DTT-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Efficacy

Oxazolidinones, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a wide range of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. These compounds have demonstrated a bacteriostatic effect against staphylococci and enterococci and a bactericidal effect against streptococci, without evidence of rapid resistance development (Zurenko et al., 1996).

Novel Isoxazolinyl Oxazolidinones

A series of novel isoxazolinyl oxazolidinones have been synthesized and evaluated for their in vitro antibacterial activity, revealing lower minimum inhibitory concentration (MIC) values compared to linezolid against various resistant Gram-positive and Gram-negative bacteria. This suggests the potential of such derivatives as potent antibacterial agents (Varshney et al., 2009).

Antioxidant Activity

Research on coumarin derivatives, including those with thiazolidinyl substitutions, has shown promising antioxidant activities when compared to known antioxidants like ascorbic acid. These findings indicate potential therapeutic applications beyond their antibacterial properties (Kadhum et al., 2011).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVLJCLOKDOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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